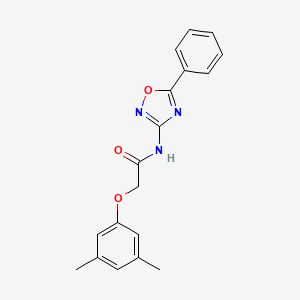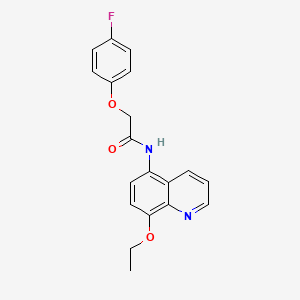![molecular formula C20H26N2O2S B11333008 2-propoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11333008.png)
2-propoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-プロポキシ-N-[2-(ピロリジン-1-イル)-2-(チオフェン-2-イル)エチル]ベンズアミドは、プロポキシ基、ピロリジニル基、およびチオフェニル基で置換されたベンズアミドコアを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-プロポキシ-N-[2-(ピロリジン-1-イル)-2-(チオフェン-2-イル)エチル]ベンズアミドの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、ベンズアミドコアから始めて、エーテル化反応によってプロポキシ基を導入することです。ピロリジニル基とチオフェニル基は、求核置換反応によって導入できます。反応条件には、多くの場合、水素化ナトリウムなどの強塩基と、反応を促進するためのジメチルホルムアミドなどの溶媒の使用が必要です。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される可能性がありますが、より大規模です。連続フローリアクターと自動合成プラットフォームを使用すると、生産プロセスの効率と収率を向上させることができます。さらに、カラムクロマトグラフィーや再結晶などの精製技術は、高純度の化合物を得るために不可欠です。
化学反応の分析
反応の種類
2-プロポキシ-N-[2-(ピロリジン-1-イル)-2-(チオフェン-2-イル)エチル]ベンズアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: チオフェニル基は、スルホキシドまたはスルホンを形成するように酸化できます。
還元: ベンズアミドコアのカルボニル基は、アミンを形成するように還元できます。
置換: プロポキシ基は、求核置換反応によって他のアルキル基またはアリール基と置換できます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬が一般的に使用されます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 強塩基の存在下でのアルキルハロゲン化物またはアリールハロゲン化物などの求核剤が使用されます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: さまざまなアルキルまたはアリール誘導体。
科学研究への応用
2-プロポキシ-N-[2-(ピロリジン-1-イル)-2-(チオフェン-2-イル)エチル]ベンズアミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗癌性を持つ生物活性化合物としての可能性について調査されています。
医学: 特に特定の酵素や受容体を標的にする薬物開発における潜在的な使用について検討されています。
産業: ユニークな電子特性または光学特性を持つ先進材料の開発に利用されています。
科学的研究の応用
2-propoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用機序
2-プロポキシ-N-[2-(ピロリジン-1-イル)-2-(チオフェン-2-イル)エチル]ベンズアミドの作用機序は、特定の分子標的との相互作用を伴います。ピロリジニル基は、酵素活性部位と相互作用して、その活性を阻害する可能性があります。チオフェニル基は、タンパク質中の芳香族残基とπ-π相互作用に参加して、結合親和性を高めることができます。プロポキシ基は、化合物の溶解性とバイオアベイラビリティを調節できます。
類似の化合物との比較
類似の化合物
2-プロポキシ-N-[2-(ピロリジン-1-イル)エチル]ベンズアミド: チオフェニル基がなく、結合親和性と生物活性は低下する可能性があります。
2-プロポキシ-N-[2-(チオフェン-2-イル)エチル]ベンズアミド: ピロリジニル基がなく、酵素活性部位との相互作用に影響を与える可能性があります。
N-[2-(ピロリジン-1-イル)-2-(チオフェン-2-イル)エチル]ベンズアミド: プロポキシ基がなく、溶解性とバイオアベイラビリティに影響を与える可能性があります。
独自性
2-プロポキシ-N-[2-(ピロリジン-1-イル)-2-(チオフェン-2-イル)エチル]ベンズアミドは、特定の化学的および生物学的特性を付与する官能基の組み合わせにより、独特です。プロポキシ基の存在は溶解性を高め、ピロリジニル基は酵素への結合親和性を向上させ、チオフェニル基はπ-π相互作用を可能にし、さまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
2-propoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the thiophenyl group, which may reduce its binding affinity and bioactivity.
2-propoxy-N-[2-(thiophen-2-yl)ethyl]benzamide: Lacks the pyrrolidinyl group, which may affect its interaction with enzyme active sites.
N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide: Lacks the propoxy group, which may influence its solubility and bioavailability.
Uniqueness
2-propoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the propoxy group enhances its solubility, the pyrrolidinyl group improves its binding affinity to enzymes, and the thiophenyl group allows for π-π interactions, making it a versatile compound for various applications.
特性
分子式 |
C20H26N2O2S |
|---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
2-propoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C20H26N2O2S/c1-2-13-24-18-9-4-3-8-16(18)20(23)21-15-17(19-10-7-14-25-19)22-11-5-6-12-22/h3-4,7-10,14,17H,2,5-6,11-13,15H2,1H3,(H,21,23) |
InChIキー |
ZESXRFYKIZGJKI-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11332934.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11332942.png)
![5-bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B11332949.png)
![3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B11332962.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B11332963.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11332972.png)

![N-[4-(dimethylamino)benzyl]-3-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11332979.png)
![N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11332980.png)
![8-(3-bromophenyl)-13-(furan-2-yl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11332987.png)
![1-[(3-chlorobenzyl)sulfonyl]-N,N-diethylpiperidine-4-carboxamide](/img/structure/B11332990.png)


![N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11333005.png)
